(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
Overview
Description
4’-Hydroxy-2’,6’-pipecoloxylidide is a chemical compound with the molecular formula C14H20N2O2 . It is a derivative of pipecoloxylidide, which is known for its applications in the field of local anesthetics. This compound is structurally related to other anesthetics like ropivacaine and bupivacaine, which are widely used in medical practice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-2’,6’-pipecoloxylidide involves the reaction of pipecolic acid hydrochloride with 2,6-dimethylaniline using triphenylphosphine and hexachloroethane as coupling agents . The reaction is typically carried out in the presence of solvents such as acetonitrile, acetone, dichloromethane, or tetrahydrofuran at temperatures ranging from 40 to 80 degrees Celsius . The resulting product is then treated with a basic solution to obtain 4’-Hydroxy-2’,6’-pipecoloxylidide .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of solvents like toluene, ethyl acetate, cyclohexane, and n-hexane for recrystallization helps in achieving the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-2’,6’-pipecoloxylidide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-Hydroxy-2’,6’-pipecoloxylidide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Hydroxy-2’,6’-pipecoloxylidide is similar to that of other local anesthetics. It works by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . The compound primarily targets sodium channels in the nerve cells, preventing the influx of sodium ions and thereby inhibiting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: An aminoamide local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic that is structurally related and used for similar medical applications.
Mepivacaine: A local anesthetic with a slightly different structure but similar pharmacological effects.
Uniqueness
4’-Hydroxy-2’,6’-pipecoloxylidide is unique due to its specific hydroxyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may contribute to differences in its efficacy, duration of action, and safety profile compared to other similar compounds .
Properties
IUPAC Name |
(2S)-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZGTQKSFXTPA-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857752 | |
Record name | (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243989-47-1 | |
Record name | 4'-Hydroxy-2',6'-pipecoloxylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243989471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXY-2',6'-PIPECOLOXYLIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35123T446 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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